1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride
Overview
Description
1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9Cl3FN. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichloro and fluorophenyl groups, which contribute to its unique chemical properties .
Scientific Research Applications
1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein binding due to its unique structural properties.
Medicine: Research on this compound includes its potential use in developing pharmaceuticals for treating specific diseases, such as cancer or neurological disorders.
Preparation Methods
The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride involves several steps. One common method includes the reaction of 2,4-dichloro-5-fluorobenzaldehyde with ethylamine under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields .
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro and fluorophenyl groups enable it to bind effectively to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride: This compound has a similar structure but lacks the fluorine atom, which may result in different chemical and biological properties.
1-(2,4-Dichloro-5-fluorophenyl)ethan-1-one: This compound contains a ketone group instead of an amine, leading to distinct reactivity and applications.
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethan-1-amine hydrochloride:
The uniqueness of this compound lies in its specific combination of dichloro and fluorophenyl groups, which confer unique reactivity and biological activity .
Properties
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN.ClH/c1-4(12)5-2-8(11)7(10)3-6(5)9;/h2-4H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFAKCCCEVMAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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